molecular formula C10H12BrFO2 B3030186 5-Bromo-1,2-diethoxy-3-fluorobenzene CAS No. 876861-32-4

5-Bromo-1,2-diethoxy-3-fluorobenzene

Cat. No.: B3030186
CAS No.: 876861-32-4
M. Wt: 263.10
InChI Key: NMJIYYPJJHRNMJ-UHFFFAOYSA-N
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Description

5-Bromo-1,2-diethoxy-3-fluorobenzene is an organic compound with the molecular formula C₁₀H₁₂BrFO₂ and a molecular weight of 263.11 g/mol . It is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzene ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2-diethoxy-3-fluorobenzene typically involves the bromination, fluorination, and ethoxylation of benzene derivatives. One common method involves the bromination of 1,2-diethoxybenzene followed by fluorination using appropriate fluorinating agents . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of tubular reactors for diazotization reactions, followed by bromination and fluorination steps, is a common approach . This method minimizes side reactions and improves the overall yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-diethoxy-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-diethoxy-3-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and fluorine atoms on the benzene ring make it highly reactive towards electrophiles, allowing it to participate in various chemical reactions . The ethoxy groups also influence its reactivity and solubility in organic solvents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,2-diethoxy-3-fluorobenzene is unique due to the presence of both ethoxy and fluorine groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various research applications.

Properties

IUPAC Name

5-bromo-1,2-diethoxy-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO2/c1-3-13-9-6-7(11)5-8(12)10(9)14-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJIYYPJJHRNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)Br)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291817
Record name 5-Bromo-1,2-diethoxy-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876861-32-4
Record name 5-Bromo-1,2-diethoxy-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876861-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-diethoxy-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-fluorobenzene-1,2-diol (37.5 g, 0.18 mol) in N,N-dimethylformamide (DMF) (375 mL), ethyl iodide (58.0 mL, 0.72 mol) and potassium carbonate (62.6 g, 0.45 mol) were added sequentially under a nitrogen atmosphere, the mixture was stirred at room temperature for 30 minutes, and then stirred at 50° C. for 16.5 hours. The reaction mixture was cooled to room temperature and water (1.0 L) was added thereto. The mixture was extracted once with ethyl acetate (1.0 L) and twice with ethyl acetate (500 mL). Water (1.0 L) was added to the organic layer and the mixture was filtered through celite. After separating the filtrate, the organic layer was washed sequentially with water (1.0 L), twice with a 5 N aqueous solution of sodium hydroxide (200 mL), and saturated saline. The organic layer was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The resultant residue was purified by silica gel column chromatography (hexane, ethyl acetate) to give 41.7 g of the title compound (yield: 87%).
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
62.6 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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